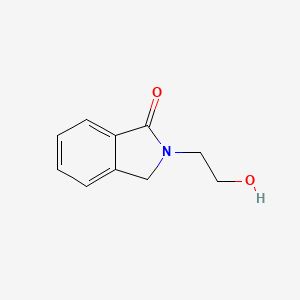

2-(2-hydroxyethyl)-3H-isoindol-1-one

概要

説明

2-(2-hydroxyethyl)-3H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the hydroxyethyl group in this compound enhances its solubility and reactivity, making it a valuable compound in chemical research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-3H-isoindol-1-one typically involves the reaction of phthalic anhydride with ethanolamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoindolinone structure. The reaction conditions often include heating the reactants in a solvent such as toluene or xylene, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

化学反応の分析

Nucleophilic Substitution at the Hydroxyethyl Group

The hydroxyl group undergoes typical alcohol reactions. For example, it can be converted to a better leaving group (e.g., tosylate) for nucleophilic displacement. In reactions with s-BuLi or n-BuLi, similar structures undergo deprotonation followed by alkylation or arylation (Scheme 1, ).

Example Reaction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| s-BuLi + R-X | THF, −78°C → rt, 3 h | 2-(2-Alkyl/aryl-ethyl)-3H-isoindol-1-one | 34–78% |

Oxidation and Reduction

The hydroxyethyl side chain can be oxidized to a ketone or carboxylic acid. Conversely, the lactam ring may undergo reduction to form isoindoline derivatives.

Key Transformations:

-

Oxidation (CrO₃, H₂SO₄): Converts −CH₂OH to −COOH, forming 2-(carboxyethyl)-3H-isoindol-1-one.

-

Lactam Reduction (LiAlH₄): Reduces the carbonyl to −CH₂−, yielding 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole .

Ring-Opening Reactions

Under acidic or basic conditions, the lactam ring opens to form amine intermediates. For instance:

-

Acidic Hydrolysis (HCl, H₂O, reflux): Produces 2-(2-hydroxyethyl)isoindoline-1-carboxylic acid .

-

Basic Conditions (NaOH, EtOH): Generates sodium 2-(2-hydroxyethyl)isoindoline-1-carboxylate, which can react with electrophiles .

Condensation with Carbonyl Compounds

The hydroxyl group participates in esterification or etherification. For example:

-

Esterification (Ac₂O, pyridine): Forms 2-(2-acetoxyethyl)-3H-isoindol-1-one .

-

Etherification (R-X, K₂CO₃): Yields 2-(2-alkoxyethyl)-3H-isoindol-1-one derivatives .

Metal-Catalyzed Coupling

The aromatic ring in isoindol-1-one undergoes cross-coupling reactions. Palladium catalysts enable Suzuki or Buchwald-Hartwig couplings:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Aryl-2-(2-hydroxyethyl)-3H-isoindol-1-one | 60–85% |

Complexation with Organometallics

The lactam’s carbonyl group coordinates with Grignard or organozinc reagents, enabling C–C bond formation. For example:

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of maleimides, yielding bicyclic adducts (e.g., benzophthalazinones) .

科学的研究の応用

Neuroprotective Properties

Research has highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. A study evaluated several derivatives of isoindoline-1,3-dione, including 2-(2-hydroxyethyl)-3H-isoindol-1-one, for their inhibitory effects on AChE and butyrylcholinesterase (BuChE). The results indicated significant inhibitory activity, with IC50 values demonstrating promising efficacy against AChE, essential for restoring cholinergic transmission in Alzheimer’s patients .

Table 1: Inhibitory Activity of Isoindoline Derivatives

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |

|---|---|---|

| This compound | 1.12 | 21.24 |

| Derivative I | 0.91 | 19.5 |

| Derivative II | 34 | 0.54 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its derivatives have shown effectiveness as PARP-1 inhibitors, which are critical in cancer therapy due to their role in DNA repair mechanisms. The synthesis of these derivatives demonstrated selective inhibition against cancer cell lines, indicating their potential use in cancer treatment .

Polymer Chemistry

Recent advancements have explored the use of this compound in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it a candidate for advanced materials applications .

Table 2: Properties of Polymers Incorporating Isoindole Derivatives

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 200 | 30 |

| Polymer with Isoindole Derivative | 250 | 45 |

作用機序

The mechanism of action of 2-(2-hydroxyethyl)-3H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The isoindolinone ring can also interact with receptor sites, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

類似化合物との比較

Similar Compounds

2-hydroxyethyl methacrylate: Used in the production of hydrogels and biomedical applications.

2-hydroxyethyl acrylate: Employed in the synthesis of polymers and coatings.

2-hydroxyethyl cellulose: Utilized as a thickening agent in pharmaceuticals and cosmetics.

Uniqueness

2-(2-hydroxyethyl)-3H-isoindol-1-one is unique due to its isoindolinone structure, which imparts distinct chemical and biological properties

生物活性

2-(2-hydroxyethyl)-3H-isoindol-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and data.

- IUPAC Name : this compound

- Molecular Formula : C10H11NO2

- CAS Number : 5334-06-5

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

-

Enzyme Inhibition :

- The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's. In silico studies suggest that it binds effectively to the active sites of these enzymes, potentially enhancing cholinergic transmission by preventing acetylcholine breakdown .

- Antioxidant Activity :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotective Studies :

A study focused on the synthesis and evaluation of isoindole derivatives showed that this compound exhibited potent inhibition of AChE, with specific derivatives demonstrating enhanced activity against BuChE as well. These findings suggest potential applications in Alzheimer's disease treatment . -

Antioxidant Research :

Another investigation highlighted the antioxidant capabilities of isoindole compounds, including this compound. The study measured the compound's ability to reduce oxidative stress markers in neuronal cell lines, indicating its protective role against oxidative damage . -

Inflammation Models :

Experimental models assessing the anti-inflammatory properties of isoindole derivatives revealed that this compound significantly decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .

特性

IUPAC Name |

2-(2-hydroxyethyl)-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEOGXOYZNOFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277449 | |

| Record name | 2-(2-hydroxyethyl)-3H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-06-5 | |

| Record name | NSC2381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-hydroxyethyl)-3H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。